molecular formula C21H15N3O5S B2590102 5-(4-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005270-36-9

5-(4-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2590102
CAS RN: 1005270-36-9
M. Wt: 421.43
InChI Key: NHKZQPFXZRNZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione” is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a phenyl group, a thiophenyl group, and a dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrophenyl, phenyl, and thiophenyl groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the nitro group could be reduced to an amino group, or the phenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure and the functional groups it contains .

Scientific Research Applications

Antimicrobial Agents

Compounds with structures similar to the one you’ve mentioned have been studied for their antimicrobial properties. The presence of a nitrophenyl group, in particular, is associated with bactericidal activity. This compound could potentially be synthesized and tested against various bacterial strains to evaluate its efficacy as an antimicrobial agent .

Antifungal Applications

The thiophene moiety within the compound’s structure is known to contribute to antifungal activity. Research could explore its use as a treatment against fungal infections, particularly those resistant to current antifungal medications .

Anti-inflammatory Properties

Heterocyclic compounds like this one often exhibit anti-inflammatory properties. It could be investigated for use in reducing inflammation in various medical conditions, potentially offering a new avenue for the treatment of chronic inflammatory diseases .

Anticancer Research

The structural complexity and the presence of multiple reactive sites on this compound make it a candidate for anticancer research. It could be tested for cytotoxicity against cancer cell lines to determine its potential as a chemotherapeutic agent .

Enzyme Inhibition

This compound could act as an enzyme inhibitor, interfering with the metabolic pathways of pathogens or cancer cells. Research into its interaction with specific enzymes could lead to the development of targeted therapies .

Drug Synthesis

The compound’s structure allows for the possibility of being a precursor in the synthesis of various drugs. Its modification through chemical reactions could yield new pharmacologically active molecules .

Biological Probes

Due to its unique structure, this compound could be used as a biological probe to study cell biology and biochemistry. It could help in understanding the function of cellular components by binding to specific proteins or DNA sequences .

Material Science

The compound’s heterocyclic structure could be utilized in material science, particularly in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs) .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is reactive, it could pose a fire or explosion hazard .

Future Directions

Future research on this compound could involve studying its properties, developing methods for its synthesis, investigating its potential uses, and assessing its safety and environmental impact .

properties

IUPAC Name

5-(4-nitrophenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S/c25-20-17-18(16-7-4-12-30-16)23(14-5-2-1-3-6-14)29-19(17)21(26)22(20)13-8-10-15(11-9-13)24(27)28/h1-12,17-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKZQPFXZRNZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.